(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride
Description
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS.ClH/c1-20-9-8-19-17(20)22-12-10-21(11-13-22)16(23)18(6-2-3-7-18)15-5-4-14-24-15;/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQQNIPERXRRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and thiophene derivatives[_{{{CITATION{{{2{Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ...](https://link.springer.com/article/10.1134/S1070428023030259). One common approach is to first synthesize the 1-methyl-1H-imidazol-2-yl derivative and then react it with piperazine under specific conditions to form the piperazine-imidazole intermediate[{{{CITATION{{{1{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1)[{{{CITATION{{{2{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl .... Subsequently, the thiophen-2-yl cyclopentyl moiety is introduced through a series of reactions involving cyclopentanone and thiophene derivatives[{{{CITATION{{{_2{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise temperature control, using high-purity reagents, and employing efficient purification techniques to obtain the final product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The imidazole and thiophene rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the imidazole ring.
Substitution: : Substitution reactions can occur at different positions on the imidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole derivatives, and substituted thiophene derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: : Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: : It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, we compare it to structurally and functionally related analogs. Key differences in substitution patterns, pharmacological profiles, and physicochemical properties are highlighted below.
Table 1: Structural and Functional Comparison
Key Findings
Substitution-Driven Activity: The thiophen-2-yl group in the target compound may enhance interactions with sulfur-binding enzymes or receptors, similar to 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole, which shows antifungal activity . Piperazine-imidazole hybrids (e.g., []) often exhibit antimicrobial properties, but the addition of a thiophene moiety in the target compound may redirect activity toward cancer-related pathways, as imidazole-thiophene hybrids are known to modulate kinase inhibitors .
Synthesis and Stability: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods used for imidazole-bipyridine derivatives ([]). However, its hydrochloride salt form distinguishes it from neutral analogs like 2-(4-methylpiperazin-1-yl)ethanol, which require ethanol reflux for synthesis . Compared to non-ionized analogs (e.g., 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole), the hydrochloride salt improves aqueous solubility, a critical factor for in vivo efficacy .
Methodological Considerations: Compound similarity assessments (e.g., via Tanimoto coefficients or pharmacophore modeling) must account for thiophene vs. phenyl substitutions and salt forms, as these drastically alter bioactivity and physicochemical profiles .
Biological Activity
The compound (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride, with the CAS number 85671-89-2, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 208.26 g/mol. The structure features a piperazine ring substituted with an imidazole and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₄O |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 85671-89-2 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has been evaluated against Mycobacterium tuberculosis, showing significant inhibitory effects. One study reported that derivatives of similar structures exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating a promising profile for further development as anti-tubercular agents .
Antidepressant and Anxiolytic Effects
Compounds with similar piperazine and imidazole functionalities have been studied for their effects on the central nervous system. For example, derivatives were found to exhibit anxiolytic and antidepressant-like effects in animal models, suggesting that the target compound may also possess such properties . The mechanism is thought to involve selective binding to opioid receptors, which play a crucial role in mood regulation.
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. Specifically, its structural features suggest potential interactions with:
- Opioid Receptors : Compounds in this class have shown selective binding affinities for delta-opioid receptors, which are implicated in mood disorders .
- Tuberculosis Pathways : The ability of similar compounds to inhibit Mycobacterium tuberculosis indicates that this compound might disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
- Anti-Tubercular Activity : A series of compounds structurally related to the target compound were synthesized and tested against M. tuberculosis. The most active derivatives demonstrated IC50 values as low as 1.35 μM, underscoring the potential efficacy of these compounds in treating tuberculosis .
- Cytotoxicity Studies : In vitro cytotoxicity assays conducted on human embryonic kidney cells (HEK-293) showed that several derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further therapeutic exploration .
- Behavioral Studies : Animal studies utilizing models for anxiety and depression have indicated that compounds with similar structures can reduce anxiety-like behavior and depressive symptoms, providing preliminary evidence for their use in psychiatric conditions .
Q & A
Basic: What are the key synthetic pathways for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazole-piperazine core via nucleophilic substitution, using reagents like 1-methylimidazole and piperazine derivatives under reflux in aprotic solvents (e.g., dichloromethane) .
- Step 2: Coupling of the cyclopentyl-thiophene moiety via a Friedel-Crafts acylation or similar ketone-forming reaction, requiring anhydrous conditions and catalysts like Lewis acids (e.g., AlCl₃) .
- Step 3: Hydrochloride salt formation by treating the free base with HCl in methanol, followed by recrystallization for purity .
Characterization:
- NMR Spectroscopy: and NMR confirm regiochemistry of the imidazole and thiophene groups. For example, thiophene protons appear as distinct doublets near δ 7.2–7.5 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H] for CHClNOS: 427.12) .
Basic: What spectroscopic techniques are critical for confirming the compound’s 3D structure?
Answer:
- X-ray Crystallography: Resolves spatial arrangement of the cyclopentyl and piperazine groups, identifying torsional angles critical for receptor binding .
- 2D NMR (e.g., COSY, NOESY): Detects through-space interactions between the methyl-imidazole and thiophene protons, confirming proximity of aromatic systems .
- IR Spectroscopy: Identifies carbonyl stretching (C=O) at ~1650–1700 cm, crucial for verifying the methanone linkage .
Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Answer: Discrepancies may arise from:
- Assay Conditions: Variations in buffer pH (e.g., 7.4 vs. 6.8) can alter ionization of the piperazine nitrogen, affecting affinity. Standardize using HEPES buffer (pH 7.4) and include control ligands (e.g., histamine H receptor antagonists) .
- Structural Isomerism: Check for unintended tautomerism in the imidazole ring (1-methyl vs. 3-methyl forms) via -NMR or computational modeling (DFT) .
- Data Normalization: Use radioligand displacement assays (e.g., -labeled analogs) with triplicate measurements to reduce variability .
Advanced: What computational strategies predict the compound’s metabolic stability?
Answer:
- In Silico Metabolism Tools: Use Schrödinger’s MetaSite or CYP450 docking modules to identify vulnerable sites (e.g., piperazine N-methyl group for CYP3A4 oxidation) .
- Molecular Dynamics (MD) Simulations: Simulate liver microsomal environments (lipid bilayer models) to estimate half-life and identify metabolites .
- Experimental Validation: Compare predictions with in vitro microsomal assays (human liver S9 fraction) and LC-MS/MS metabolite profiling .
Basic: How does the hydrochloride salt form enhance pharmaceutical properties?
Answer:
- Solubility: The HCl salt increases aqueous solubility (e.g., from <0.1 mg/mL to >5 mg/mL at pH 3–4) via ion-dipole interactions, critical for in vivo bioavailability .
- Stability: Reduces hygroscopicity of the free base, preventing degradation during storage. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks .
Advanced: What structure-activity relationship (SAR) strategies optimize its selectivity for CNS targets?
Answer:
- Piperazine Modifications: Introduce bulky substituents (e.g., 4-fluorophenyl) to reduce off-target binding to peripheral histamine receptors. Use SPARKI analysis for substituent prioritization .
- Thiophene Bioisosteres: Replace thiophene with furan or pyridine to modulate logP (aim for 2–3) and blood-brain barrier permeability, validated by PAMPA-BBB assays .
- Cyclopentyl Conformation: Lock the cyclopentyl ring in a chair conformation via methyl substitution to enhance target engagement (e.g., dopamine D vs. D selectivity) .
Basic: What are the critical purity thresholds for this compound in pharmacological studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
